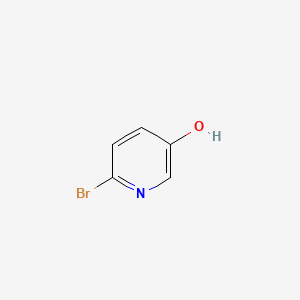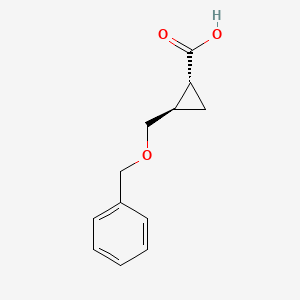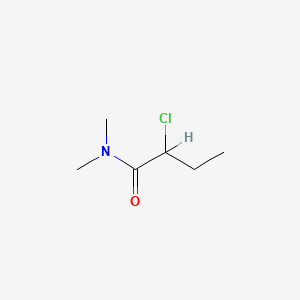
Neopentyl, t-butyl amine
Overview
Description
Neopentyl, t-butyl amine is a chemical compound with the molecular formula C9H21N . It has a molecular weight of 143.2697 . This compound contains a total of 30 bonds, including 9 non-H bonds, 3 rotatable bonds, and 1 secondary amine (aliphatic) .
Synthesis Analysis
The synthesis of compounds involving neopentyl groups like this compound has been studied in the context of N-methylated polypeptides . The effects of solvent polarity and the steric demand of the initiator were investigated using neopentyl amine (NPA) and n-butyl amine . The polymerization and the resulting polymers were found to be significantly affected by the steric demand of both the initiators and the monomers .Molecular Structure Analysis
The molecular structure of this compound is characterized by its formula C9H21N . It has a molecular weight of 143.2697 . The compound contains a total of 30 bonds, including 9 non-H bonds, 3 rotatable bonds, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
The reactions of neopentyl radicals in an oxidizing environment have been studied . In addition, the rates of SN2-displacement reactions of simple alkyl derivatives, such as this compound, follow the order primary R > secondary R ≫ tertiary R . Steric hindrance is particularly important in determining SN2 reaction rates .Physical And Chemical Properties Analysis
This compound has a molecular weight of 143.27 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 3 . Its Exact Mass is 143.167399674 g/mol and its Monoisotopic Mass is also 143.167399674 g/mol . The Topological Polar Surface Area of the compound is 12 Ų .Mechanism of Action
Mode of Action
Amines like neopentyl, t-butyl amine are known to be good nucleophiles, meaning they can donate a pair of electrons to an electrophile . This nucleophilic behavior allows them to participate in a variety of chemical reactions, including the formation of imine derivatives when they react with aldehydes and ketones .
Biochemical Pathways
For example, they can participate in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, amines can act as organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the solvent polarity can affect the reactivity of the compound . Additionally, the steric demand of the initiator used in the reaction can also influence the polymerization and the resulting polymers .
Advantages and Limitations for Lab Experiments
The advantages of using neopentyl, t-butyl amine in lab experiments include its high reactivity, stability, and low toxicity. It is also readily available and easy to handle. However, its bulky structure can make it difficult to use in certain reactions, and it is not suitable for use in aqueous environments.
Future Directions
There are several future directions for the use of neopentyl, t-butyl amine in scientific research. One area of interest is the development of new catalysts for organic synthesis. Another area of interest is the use of this compound in the preparation of new polymers and resins. Additionally, there is potential for the use of this compound in the synthesis of new pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, this compound is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it an ideal candidate for use as a catalyst, reagent, and steric hindrance agent. Further research into its applications may lead to the development of new catalysts, polymers, and pharmaceuticals.
Synthesis Methods
The synthesis of neopentyl, t-butyl amine involves the reaction of neopentyl chloride with t-butylamine in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and the product is obtained in high yield. The reaction can be represented as follows:
Neopentyl chloride + t-butylamine → this compound + HCl
Scientific Research Applications
Neopentyl, t-butyl amine finds its application in a variety of scientific research fields. It is used as a catalyst in organic synthesis, specifically in the preparation of esters and amides. It is also used in the preparation of polymers and resins. Additionally, it is used as a reagent in the synthesis of pharmaceuticals and agrochemicals.
properties
IUPAC Name |
N-tert-butyl-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-8(2,3)7-10-9(4,5)6/h10H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTZOFZNRFPMPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207166 | |
| Record name | Neopentyl, t-butyl amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58471-09-3 | |
| Record name | Neopentyl, t-butyl amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058471093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neopentyl, t-butyl amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B6593423.png)

![3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B6593438.png)
![cyclopentane;[2-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phenyl]-diphenylphosphane;iron](/img/structure/B6593444.png)

![9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole](/img/structure/B6593448.png)
![(1Z,5Z)-cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B6593453.png)
![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B6593467.png)




![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6593518.png)